molecular formula C13H28O B14535807 3-Undecanol, 3-ethyl- CAS No. 62101-31-9

3-Undecanol, 3-ethyl-

Cat. No.: B14535807
CAS No.: 62101-31-9
M. Wt: 200.36 g/mol
InChI Key: QXBICICNPXFSCC-UHFFFAOYSA-N
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Description

3-Undecanol, 3-ethyl- is a branched-chain fatty alcohol with a hydroxyl group (-OH) on the third carbon of an undecane backbone, further substituted with an ethyl group at the same carbon. Its molecular formula is C₁₃H₂₈O, distinguishing it from simpler analogs like 3-methyl or 2-methyl isomers. Branched alcohols like this typically exhibit lower melting points and altered solubility compared to linear counterparts due to reduced molecular symmetry and packing efficiency .

Properties

CAS No.

62101-31-9

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

3-ethylundecan-3-ol

InChI

InChI=1S/C13H28O/c1-4-7-8-9-10-11-12-13(14,5-2)6-3/h14H,4-12H2,1-3H3

InChI Key

QXBICICNPXFSCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)(CC)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with undecan-3-one, which is treated with ethyl magnesium bromide ($$ \text{CH}3\text{CH}2\text{MgBr} $$) in anhydrous diethyl ether or tetrahydrofuran (THF). The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent hydrolysis with aqueous acid yields 3-ethyl-3-undecanol.

$$
\text{Undecan-3-one} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{MgBr(O-C(CH}2\text{)9\text{CH}3)(CH}2\text{CH}3)2 \xrightarrow{\text{H}_3\text{O}^+} \text{3-Ethyl-3-undecanol}
$$

Optimization Considerations

  • Solvent Purity : Anhydrous conditions are critical to prevent side reactions with moisture.
  • Temperature Control : Reactions are typically conducted at 0–25°C to mitigate exothermic decomposition.
  • Workup : Acidic hydrolysis (e.g., $$ \text{H}2\text{SO}4 $$) followed by extraction with ethyl acetate or dichloromethane isolates the product.

Reduction of Ketone Precursors

Catalytic hydrogenation or borohydride reduction of 3-ethylundecan-3-one offers an alternative route.

Sodium Borohydride Reduction

A modified procedure from 1-undecanol synthesis (CAS 112-42-5) employs sodium borohydride ($$ \text{NaBH}4 $$) and ruthenium(III) chloride hydrate ($$ \text{RuCl}3 $$) in a 5:1 $$ \text{N} $$-methylpyrrolidinone (NMP)-water mixture.

Procedure :

  • Dissolve 3-ethylundecan-3-one (0.18–0.20 mmol) in NMP/$$ \text{H}_2\text{O} $$.
  • Add $$ \text{RuCl}_3 $$ (7.0 mg) and cool to 0°C.
  • Introduce $$ \text{NaBH}_4 $$ (9.0 mg) and stir for 1 h.
  • Quench with HCl, extract with pentane, and purify via column chromatography.

Yield : 94% (analogous to 1-undecanol synthesis).

Catalytic Hydrogenation

Palladium on carbon ($$ \text{Pd/C} $$) or Raney nickel catalyzes the hydrogenation of 3-ethylundecan-3-one under 1–3 atm $$ \text{H}_2 $$. Elevated temperatures (50–80°C) enhance reaction rates but risk over-reduction to alkanes.

Hydration of Alkenes

Acid-catalyzed hydration of 3-ethylundec-3-ene provides a route to the target alcohol, though regioselectivity challenges exist.

Sulfuric Acid-Mediated Hydration

A patent method for sulfonating aromatic amines (CN102617411A) inspires this approach:

  • Dissolve 3-ethylundec-3-ene in concentrated $$ \text{H}2\text{SO}4 $$.
  • Heat at 70–80°C for 2–4 h.
  • Neutralize with $$ \text{NaHCO}3 $$, extract with $$ \text{CH}2\text{Cl}_2 $$, and distill.

Limitation : Competing polymerization and carbocation rearrangements may reduce yield.

Comparison of Synthetic Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Grignard Reaction 70–85 0–25 High regioselectivity Moisture-sensitive reagents
$$ \text{NaBH}_4 $$ Reduction 85–94 0 Mild conditions Requires ketone precursor
Catalytic Hydrogenation 60–75 50–80 Scalable Over-reduction risks
Acid-Catalyzed Hydration 50–65 70–80 Simple setup Low regioselectivity

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with petroleum ether/ethyl acetate (2:1) effectively separates tertiary alcohols.
  • Distillation : Vacuum distillation (b.p. 120–130°C at 1 mmHg) purifies bulk product.

Spectroscopic Confirmation

  • NMR : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) shows a singlet at δ 1.20 ppm for the hydroxyl-bearing tertiary carbon.
  • Mass Spectrometry : NIST data (m/z 200.36) confirms molecular ion consistency.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 3-Undecanol, 3-ethyl- with structurally related alcohols, including isomers and linear-chain analogs:

Compound Name Structure Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
3-Undecanol, 3-ethyl- CH₃(CH₂)₈C(CH₂CH₃)(OH)CH₂ C₁₃H₂₈O Not provided 200.36 (theoretical) Branched, ethyl substitution at C3
3-Undecanol, 3-methyl CH₃(CH₂)₈C(CH₃)(OH)CH₂ C₁₂H₂₆O 21078-68-2 186.33 Branched, methyl substitution at C3
3-Undecanol, 2-methyl CH₃(CH₂)₈CH(CH₂OH)CH₃ C₁₂H₂₆O 60671-36-5 186.33 Branched, methyl substitution at C2
Dodecanol (1-Dodecanol) CH₃(CH₂)₁₀CH₂OH C₁₂H₂₆O 112-53-8 186.33 Linear chain, terminal hydroxyl group

Key Observations :

  • Branching Effects : The ethyl group in 3-ethyl- increases molecular weight compared to methyl analogs. Branched isomers (3-methyl, 2-methyl) share the same formula but differ in substitution position, which influences steric effects and intermolecular interactions .
  • Linear vs. Branched: Linear dodecanol (1-dodecanol) has a terminal -OH group, leading to higher crystallinity and melting point (~24°C) compared to branched analogs, which are typically liquids at room temperature .

Physicochemical Properties

Thermal and Solubility Behavior
  • Boiling/Melting Points: Branched alcohols generally exhibit lower boiling and melting points than linear counterparts. For example, 1-dodecanol melts at ~24°C, while 3-methyl and 2-methyl isomers are likely liquids under standard conditions due to reduced molecular packing .
  • Solubility: Branched alcohols like 3-ethyl- are expected to have higher solubility in organic solvents (e.g., ethanol, ether) compared to linear dodecanol, which is poorly soluble in water but miscible with nonpolar solvents .

Q & A

Q. What are the recommended synthetic routes for 3-ethyl-3-undecanol, and how can regioselectivity be ensured?

  • Methodological Answer : Synthesis can be achieved via Grignard reactions or catalytic hydrogenation of corresponding ketones. For regioselective ethyl substitution, use palladium-catalyzed cross-coupling or acid-mediated alkylation under controlled conditions. Evidence from analogous compounds (e.g., 3-ethylindole synthesis) suggests tert-butoxide bases enhance regioselectivity in alkylation reactions . Optimize reaction parameters (temperature, solvent polarity) to minimize byproducts. Confirm intermediate structures using thin-layer chromatography (TLC) and gas chromatography (GC) .

Q. Which spectroscopic techniques are most reliable for characterizing 3-ethyl-3-undecanol, and how should data be interpreted?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for ethyl group signals (δ ~1.2–1.5 ppm for CH3_3, δ ~2.3–2.7 ppm for CH2_2 adjacent to the hydroxyl). Compare with NIST Chemistry WebBook reference data for branched alcohols .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 200 (C13_{13}H28_{28}O) and fragmentation patterns (e.g., loss of H2_2O at m/z 182) .
  • Infrared (IR) : Confirm hydroxyl (3200–3600 cm1^{-1}) and C-O (1050–1150 cm1^{-1}) stretches.

Q. How can researchers assess the purity of 3-ethyl-3-undecanol, and what thresholds are acceptable for experimental use?

  • Methodological Answer : Use high-resolution GC or HPLC with UV/RI detectors. Purity ≥98% is typically required for kinetic or thermodynamic studies. Validate with melting point analysis (if crystalline) or differential scanning calorimetry (DSC). Cross-reference purity data with NIST Standard Reference Database entries for similar aliphatic alcohols .

Advanced Research Questions

Q. What thermodynamic properties (e.g., vaporization enthalpy, heat capacity) are critical for modeling 3-ethyl-3-undecanol in industrial solvents, and how can conflicting literature data be resolved?

  • Methodological Answer : Measure vaporization enthalpy (ΔHvap\Delta H_{vap}) via static calorimetry or gas-saturation methods. Compare results with computational models (e.g., COSMO-RS). Discrepancies in literature (e.g., erroneous static method data for ethyl-substituted acetophenones ) can be resolved by validating through multiple techniques (e.g., transpiration method) and consulting authoritative databases like NIST .

Q. How can 3-ethyl-3-undecanol be functionalized for bioanalytical applications, such as biosensor surface modification?

  • Methodological Answer : Thiol-terminated derivatives (e.g., 11-mercaptoundecanol analogs) can self-assemble on gold surfaces for biosensor fabrication. Use carbodiimide cross-linkers (EDC/NHS) to immobilize antibodies or aptamers . Validate surface coverage via electrochemical impedance spectroscopy (EIS) or quartz crystal microbalance (QCM).

Q. What strategies are effective in resolving contradictions in crystallographic data for 3-ethyl-3-undecanol derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction (XRD) with synchrotron radiation for high-resolution data. Use software suites (e.g., APEX2 for data collection, SHELXT for structure solution) to refine atomic coordinates. Cross-validate with density functional theory (DFT)-optimized geometries .

Q. How should researchers design toxicity assays for 3-ethyl-3-undecanol, given limited existing data?

  • Methodological Answer : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity. For ecotoxicity, use Daphnia magna acute toxicity assays (OECD 202). Reference EPA DSSTox entries for structurally related alcohols (e.g., 3-ethylpentanol ) to predict toxicity thresholds .

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